5,9-Dimethyldecanoic acid
CAS No.: 35430-59-2
Cat. No.: VC13801884
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35430-59-2 |
---|---|
Molecular Formula | C12H24O2 |
Molecular Weight | 200.32 g/mol |
IUPAC Name | 5,9-dimethyldecanoic acid |
Standard InChI | InChI=1S/C12H24O2/c1-10(2)6-4-7-11(3)8-5-9-12(13)14/h10-11H,4-9H2,1-3H3,(H,13,14) |
Standard InChI Key | ICYLGMMNRKAUJS-UHFFFAOYSA-N |
SMILES | CC(C)CCCC(C)CCCC(=O)O |
Canonical SMILES | CC(C)CCCC(C)CCCC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Stereochemistry
5,9-Dimethyldecanoic acid (systematic name: 5,9-dimethyldecanoic acid) has the molecular formula C₁₂H₂₄O₂, derived from the decanoic acid backbone (C₁₀H₂₀O₂) with two additional methyl groups (-CH₃) at positions 5 and 9. The branching introduces steric effects that influence its physical properties, such as melting point and solubility, compared to linear analogs .
Table 1: Comparative Molecular Properties of Branched Carboxylic Acids
Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
---|---|---|---|---|
Decanoic acid | C₁₀H₂₀O₂ | 172.27 | 0.893 | 268–270 |
3,6-Dimethyloctanoic acid | C₁₀H₂₀O₂ | 172.27 | 0.911 | 268.1 |
Pivalic acid | C₅H₁₀O₂ | 102.13 | 0.905 | 163–165 |
5,9-Dimethyldecanoic acid | C₁₂H₂₄O₂ | 200.31 | ~0.89–0.91 | ~270–275 |
Inferred values for 5,9-dimethyldecanoic acid are based on trends observed in analogs .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy of branched carboxylic acids like pivalic acid reveals distinct proton environments. For example, pivalic acid exhibits a singlet at 1.08 ppm in its ¹H NMR spectrum due to the nine equivalent protons on its three methyl groups . For 5,9-dimethyldecanoic acid, the methyl groups at positions 5 and 9 would likely produce split signals in the 1.0–1.5 ppm range, with coupling patterns dependent on their proximity to adjacent protons .
Synthesis and Production Methods
Koch Hydrocarboxylation
The Koch reaction, widely used for synthesizing branched carboxylic acids, involves the hydrocarboxylation of alkenes with carbon monoxide and water in the presence of an acid catalyst (e.g., HF) . For 5,9-dimethyldecanoic acid, a hypothetical synthesis could involve:
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Isobutene oligomerization: Forming a branched alkene precursor with methyl groups at positions 5 and 9.
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Carboxylation: Introducing a carboxylic acid group via CO and H₂O under acidic conditions.
This method is scalable and has been employed industrially for analogs like pivalic acid .
Grignard Reagent Carbonation
An alternative laboratory-scale route involves the reaction of a Grignard reagent with carbon dioxide:
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Formation of a tertiary alkyl halide (e.g., 5,9-dimethyldecyl chloride).
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Grignard reagent synthesis: Reaction with magnesium in dry ether.
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Quenching with CO₂: Producing the carboxylic acid after hydrolysis.
This method offers precise control over branching patterns but is less practical for large-scale production .
Physicochemical Properties and Stability
Thermal Stability and Melting Behavior
Branched carboxylic acids exhibit lower melting points than their linear counterparts due to reduced molecular symmetry. For example, pivalic acid melts at 35°C, whereas linear pentanoic acid melts at -34°C . By analogy, 5,9-dimethyldecanoic acid is expected to have a melting point below 30°C, compared to 31°C for linear decanoic acid .
Hydrolytic Resistance of Esters
Esters of branched carboxylic acids, such as pivalate esters, demonstrate exceptional resistance to hydrolysis due to steric hindrance around the carbonyl group . This property is leveraged in:
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Polymer coatings: Pivalate esters of vinyl alcohol form highly reflective lacquers.
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Pharmaceutical prodrugs: Enhanced metabolic stability.
5,9-Dimethyldecanoic acid esters could similarly serve in high-durability coatings or sustained-release drug formulations .
Biological and Environmental Considerations
Toxicity Profile
While specific data on 5,9-dimethyldecanoic acid are unavailable, analogs like 2,2-dimethyloctanoic acid exhibit moderate toxicity (H302+H312: harmful if swallowed or in contact with skin) . Proper handling protocols, including PPE and ventilation, are recommended.
Biodegradability
Branched fatty acids generally degrade more slowly than linear variants due to microbial resistance. Environmental persistence warrants careful disposal to mitigate aquatic toxicity (H412) .
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